Pyrrolidin-2-one;1,3,5,7-tetranitro-1,3,5,7-tetrazocane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

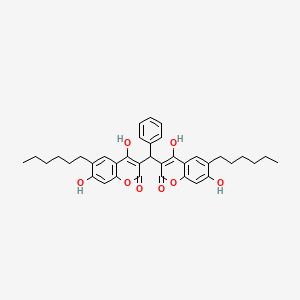

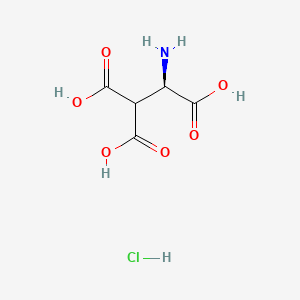

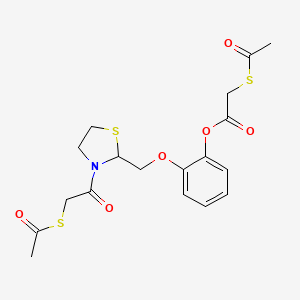

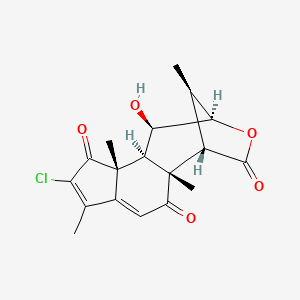

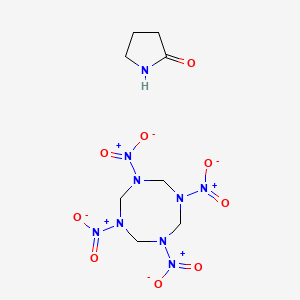

Pyrrolidin-2-one: and 1,3,5,7-tetranitro-1,3,5,7-tetrazocane are two distinct compounds with unique properties and applications.

Preparation Methods

Pyrrolidin-2-one: is typically synthesized by treating aqueous gamma-butyrolactone with ammonia at high temperatures (250–290°C) and pressures (0.4–1.4 MPa) over solid magnesium silicate catalysts . This reaction is carried out in a tubular reactor packed with the solid catalyst.

1,3,5,7-tetranitro-1,3,5,7-tetrazocane: is produced through a nitration process involving hexamine and nitric acid. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing the risk of unwanted side reactions .

Chemical Reactions Analysis

Pyrrolidin-2-one: undergoes various chemical reactions, including:

Oxidation: Pyrrolidin-2-one can be oxidized to form carboxylic acids.

Reduction: It can be reduced to form pyrrolidine derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrrolidin-2-one structure.

1,3,5,7-tetranitro-1,3,5,7-tetrazocane: primarily undergoes decomposition reactions due to its explosive nature. The decomposition can be triggered by heat, shock, or friction, leading to the formation of nitrogen gas and other byproducts .

Scientific Research Applications

Pyrrolidin-2-one: has a wide range of applications in scientific research:

Chemistry: It is used as a versatile synthon in organic synthesis due to its rich reactivity.

Biology: Pyrrolidin-2-one derivatives are explored for their potential biological activities.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs.

Industry: Pyrrolidin-2-one is used in the production of polyvinylpyrrolidone (PVP) and other polymers.

1,3,5,7-tetranitro-1,3,5,7-tetrazocane: is primarily used in:

Mechanism of Action

Pyrrolidin-2-one: exerts its effects through various chemical pathways, depending on the specific derivative and application. For example, in pharmaceutical applications, it may interact with specific molecular targets to exert therapeutic effects .

1,3,5,7-tetranitro-1,3,5,7-tetrazocane: decomposes rapidly upon initiation, releasing a large amount of energy in the form of heat and gas. This rapid decomposition is due to the breaking of nitrogen-nitrogen bonds in the tetrazocane ring, leading to the formation of stable nitrogen gas and other byproducts .

Comparison with Similar Compounds

Pyrrolidin-2-one: can be compared to other lactams, such as:

2-Pyrrolidone: Similar in structure but with different reactivity and applications.

Gamma-butyrolactone: A precursor in the synthesis of pyrrolidin-2-one.

1,3,5,7-tetranitro-1,3,5,7-tetrazocane: can be compared to other explosives, such as:

RDX (Research Department Explosive): Similar in structure but with slightly different explosive properties.

TNT (Trinitrotoluene): A widely used explosive with different chemical structure and properties.

Properties

CAS No. |

17415-51-9 |

|---|---|

Molecular Formula |

C8H15N9O9 |

Molecular Weight |

381.26 g/mol |

IUPAC Name |

pyrrolidin-2-one;1,3,5,7-tetranitro-1,3,5,7-tetrazocane |

InChI |

InChI=1S/C4H8N8O8.C4H7NO/c13-9(14)5-1-6(10(15)16)3-8(12(19)20)4-7(2-5)11(17)18;6-4-2-1-3-5-4/h1-4H2;1-3H2,(H,5,6) |

InChI Key |

WZQTWGLRDWEDMO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC1.C1N(CN(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.